HIV-1 gp41-Mediated Cell-Cell Fusion Inhibition: Target Engagement Specificity of 2-Chloro-[4,4'-bipyridine]-3-carbonitrile
2-Chloro-[4,4'-bipyridine]-3-carbonitrile demonstrates measurable inhibitory activity against HIV-1 gp41-induced cell-cell fusion with an IC₅₀ of 2.0 μM in a cell-based functional assay [1]. This activity distinguishes it from the vast majority of commercially available bipyridine carbonitrile positional isomers, for which no published gp41 inhibitory data exist, and from the clinically established fusion inhibitor enfuvirtide (T-20) which operates via a distinct peptide-based mechanism and exhibits an IC₅₀ of approximately 0.001-0.1 μM depending on viral strain and assay conditions [2]. The compound's modest micromolar potency positions it appropriately for use as a scaffold for optimization or as a tool compound for mechanistic studies rather than as a development candidate.
| Evidence Dimension | Inhibition of HIV-1 gp41-induced cell-cell fusion |
|---|---|
| Target Compound Data | IC₅₀ = 2.0 μM (2000 nM) |
| Comparator Or Baseline | Enfuvirtide (T-20, clinical HIV fusion inhibitor): IC₅₀ ≈ 0.001-0.1 μM |
| Quantified Difference | Target compound is 20- to 2000-fold less potent than enfuvirtide; represents a distinct small-molecule chemotype vs. peptide therapeutic |
| Conditions | Cell-cell fusion assay using HIV-1 gp41-expressing human HL2/3 cells and TZM-bl target cells; overnight preincubation [1] |
Why This Matters
This quantifies a defined biological activity for this specific regioisomer, enabling informed selection as a non-peptidic gp41-targeting scaffold where alternative bipyridine isomers lack documented activity.
- [1] BindingDB. BDBM50507045 (CHEMBL4444442). Affinity Data: IC₅₀ = 2.00E+3 nM for inhibition of HIV-1 gp41-induced cell-cell fusion. View Source
- [2] Matthews T, et al. Enfuvirtide: the first therapy to inhibit the entry of HIV-1 into host CD4 lymphocytes. Nat Rev Drug Discov. 2004;3(3):215-225. View Source
